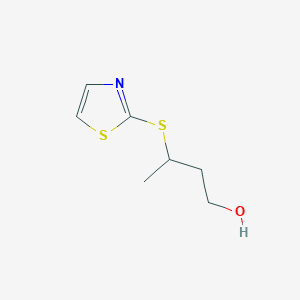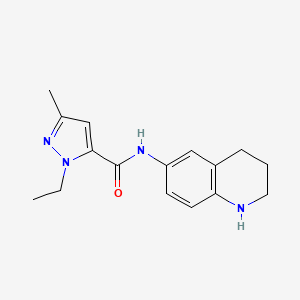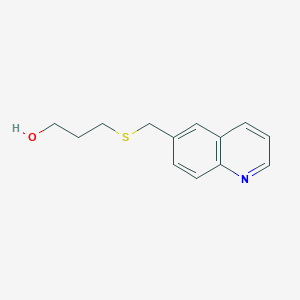![molecular formula C13H22N4O B7579075 (2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone, commonly known as EMDP, is a chemical compound that has been widely studied for its potential applications in scientific research. EMDP belongs to the class of pyrazolone derivatives and has been shown to possess a range of biochemical and physiological effects. In
作用機序
The mechanism of action of EMDP is related to its ability to bind to the dopamine transporter (DAT). EMDP acts as a competitive inhibitor of DAT, blocking the reuptake of dopamine and increasing its concentration in the synaptic cleft. This leads to increased dopamine signaling and activation of downstream signaling pathways. EMDP has also been shown to have some affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), although its selectivity for DAT is much higher.
Biochemical and Physiological Effects
EMDP has a range of biochemical and physiological effects, many of which are related to its ability to modulate dopamine signaling. EMDP has been shown to increase locomotor activity and induce stereotypic behaviors in rodents, which are thought to be related to its ability to increase dopamine release. EMDP has also been shown to have analgesic effects, which may be related to its ability to modulate dopamine signaling in pain pathways. EMDP has been studied for its potential neuroprotective effects in Parkinson's disease, although more research is needed to fully understand its mechanisms of action in this context.
実験室実験の利点と制限
EMDP has several advantages for use in lab experiments, including its high selectivity for DAT and its ability to cross the blood-brain barrier. However, EMDP also has some limitations, including its relatively short half-life and the need for specialized equipment for radiolabeling studies.
将来の方向性
There are several future directions for research on EMDP. One area of interest is the development of more potent and selective DAT inhibitors for use in PET imaging and other applications. Another area of interest is the study of EMDP and other DAT inhibitors in the context of addiction and other psychiatric disorders. Finally, more research is needed to fully understand the biochemical and physiological effects of EMDP and its potential therapeutic applications.
合成法
EMDP can be synthesized using a variety of methods, including reaction between 2-ethyl-5-methylpyrazol-3-carboxylic acid and 4-(methylamino)piperidine, or reaction between 2-ethyl-5-methylpyrazol-3-carboxylic acid and 4-(methylamino)piperidin-1-yl)methanol. The synthesis of EMDP has been extensively studied, and various modifications to the synthesis method have been proposed to improve yield and purity.
科学的研究の応用
EMDP has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a ligand for the dopamine transporter (DAT). EMDP has been shown to be a potent and selective inhibitor of DAT, and has been used to study the role of DAT in various physiological and pathological processes, including addiction, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). EMDP has also been studied as a potential radiotracer for positron emission tomography (PET) imaging of the dopamine system.
特性
IUPAC Name |
(2-ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-4-17-12(9-10(2)15-17)13(18)16-7-5-11(14-3)6-8-16/h9,11,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUKAZBQFIMMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N2CCC(CC2)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B7578994.png)
![3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579002.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)

![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)
![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)

![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)
